Cas no 2137583-36-7 (1-Azaspiro[4.5]decan-4-one, 1-methyl-8-(1-methylethyl)-)
![1-Azaspiro[4.5]decan-4-one, 1-methyl-8-(1-methylethyl)- structure](https://ja.kuujia.com/scimg/cas/2137583-36-7x500.png)
1-Azaspiro[4.5]decan-4-one, 1-methyl-8-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
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- 1-Azaspiro[4.5]decan-4-one, 1-methyl-8-(1-methylethyl)-
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- インチ: 1S/C13H23NO/c1-10(2)11-4-7-13(8-5-11)12(15)6-9-14(13)3/h10-11H,4-9H2,1-3H3
- InChIKey: HDXYDHSUBHAMSL-UHFFFAOYSA-N
- SMILES: N1(C)C2(CCC(C(C)C)CC2)C(=O)CC1
1-Azaspiro[4.5]decan-4-one, 1-methyl-8-(1-methylethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-785428-1.0g |
1-methyl-8-(propan-2-yl)-1-azaspiro[4.5]decan-4-one |
2137583-36-7 | 95% | 1.0g |
$1057.0 | 2024-05-22 | |
Enamine | EN300-785428-0.05g |
1-methyl-8-(propan-2-yl)-1-azaspiro[4.5]decan-4-one |
2137583-36-7 | 95% | 0.05g |
$888.0 | 2024-05-22 | |
Enamine | EN300-785428-5.0g |
1-methyl-8-(propan-2-yl)-1-azaspiro[4.5]decan-4-one |
2137583-36-7 | 95% | 5.0g |
$3065.0 | 2024-05-22 | |
Enamine | EN300-785428-10.0g |
1-methyl-8-(propan-2-yl)-1-azaspiro[4.5]decan-4-one |
2137583-36-7 | 95% | 10.0g |
$4545.0 | 2024-05-22 | |
Enamine | EN300-785428-0.5g |
1-methyl-8-(propan-2-yl)-1-azaspiro[4.5]decan-4-one |
2137583-36-7 | 95% | 0.5g |
$1014.0 | 2024-05-22 | |
Enamine | EN300-785428-0.1g |
1-methyl-8-(propan-2-yl)-1-azaspiro[4.5]decan-4-one |
2137583-36-7 | 95% | 0.1g |
$930.0 | 2024-05-22 | |
Enamine | EN300-785428-2.5g |
1-methyl-8-(propan-2-yl)-1-azaspiro[4.5]decan-4-one |
2137583-36-7 | 95% | 2.5g |
$2071.0 | 2024-05-22 | |
Enamine | EN300-785428-0.25g |
1-methyl-8-(propan-2-yl)-1-azaspiro[4.5]decan-4-one |
2137583-36-7 | 95% | 0.25g |
$972.0 | 2024-05-22 |
1-Azaspiro[4.5]decan-4-one, 1-methyl-8-(1-methylethyl)- 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
1-Azaspiro[4.5]decan-4-one, 1-methyl-8-(1-methylethyl)-に関する追加情報
Exploring 1-Azaspiro[4.5]decan-4-one, 1-methyl-8-(1-methylethyl)- (CAS No. 2137583-36-7): Properties, Applications, and Market Insights
In the realm of organic chemistry, 1-Azaspiro[4.5]decan-4-one, 1-methyl-8-(1-methylethyl)- (CAS No. 2137583-36-7) stands out as a structurally intriguing compound with significant potential in various scientific and industrial applications. This article delves into the properties, synthesis, applications, and market trends surrounding this unique molecule, offering a comprehensive overview for researchers, chemists, and industry professionals.
The compound 1-Azaspiro[4.5]decan-4-one, 1-methyl-8-(1-methylethyl)- belongs to the class of spirocyclic compounds, which are known for their rigid three-dimensional structures and diverse biological activities. Its molecular formula is C13H23NO, and it features a distinctive spirocyclic framework that combines a nitrogen-containing heterocycle with a cyclohexane ring. This structural motif is increasingly sought after in modern drug discovery due to its ability to enhance molecular stability and improve pharmacokinetic properties.
Recent advancements in medicinal chemistry have highlighted the importance of spirocyclic scaffolds like 1-Azaspiro[4.5]decan-4-one derivatives. These compounds are being extensively studied for their potential as central nervous system (CNS) agents, with particular interest in their ability to modulate neurotransmitter systems. The 1-methyl-8-(1-methylethyl) substitution pattern adds steric complexity that may influence receptor binding selectivity, making it a valuable target for neuropharmacological research.
From a synthetic chemistry perspective, CAS 2137583-36-7 presents interesting challenges and opportunities. The construction of its spirocyclic core typically involves innovative strategies such as intramolecular cyclizations or transition metal-catalyzed reactions. Recent publications have demonstrated efficient routes to similar structures using palladium-catalyzed cross-coupling or organocatalytic methods, reflecting the growing sophistication of modern synthetic methodologies.
The physicochemical properties of 1-Azaspiro[4.5]decan-4-one, 1-methyl-8-(1-methylethyl)- contribute to its potential utility in various applications. Its moderate lipophilicity (predicted logP ~2.5) suggests good membrane permeability, while the presence of both hydrogen bond acceptor (carbonyl oxygen) and donor (NH) sites enables diverse molecular interactions. These characteristics make it particularly interesting for pharmaceutical formulation and drug delivery system development.
In the field of material science, derivatives of 1-Azaspiro[4.5]decan-4-one have shown promise as building blocks for advanced polymers and liquid crystals. The rigid spiro structure can impart desirable mechanical properties to polymeric materials, while the nitrogen functionality allows for further chemical modification. Researchers are exploring its potential in creating high-performance materials with unique thermal and optical properties.
The commercial landscape for CAS 2137583-36-7 reflects growing interest from both academic and industrial sectors. Several specialty chemical suppliers now offer this compound, with purity grades ranging from 95% to 98% for research purposes. Market analysts note increasing demand for such complex heterocycles in pharmaceutical R&D, particularly in neuroscience and oncology drug discovery programs.
Quality control and analytical characterization of 1-Azaspiro[4.5]decan-4-one, 1-methyl-8-(1-methylethyl)- typically involve advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods ensure batch-to-batch consistency and verify structural integrity, which is crucial for research reproducibility and potential regulatory submissions.
From an environmental and safety perspective, preliminary studies suggest that 1-Azaspiro[4.5]decan-4-one derivatives generally exhibit favorable toxicological profiles. However, as with all chemical substances, proper handling procedures should be followed, including the use of personal protective equipment and adequate ventilation in laboratory settings.
The future outlook for 1-Azaspiro[4.5]decan-4-one, 1-methyl-8-(1-methylethyl)- appears promising, with several patent applications filed in recent years covering its derivatives and synthetic methods. As the pharmaceutical industry continues to explore three-dimensional molecular architectures for drug development, compounds like this are likely to gain increasing attention from medicinal chemists and formulation scientists alike.
For researchers interested in working with CAS 2137583-36-7, it's recommended to consult recent literature on spirocyclic compound chemistry and stay updated on the latest synthetic methodologies. The unique structural features of this molecule offer numerous opportunities for innovation in both small molecule therapeutics and advanced materials development.
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